molecular formula C21H30N7NaO17P3 B1612447 CID 16219766 CAS No. 50443-29-3

CID 16219766

Número de catálogo: B1612447
Número CAS: 50443-29-3
Peso molecular: 768.4 g/mol
Clave InChI: WVIHKRDKCOXNAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID 16219766, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family of natural products. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and are characterized by their complex macrocyclic structures and potent bioactivities. Oscillatoxin E exhibits a unique scaffold featuring a 13-membered macrocycle with alternating amino acid residues and modified side chains, including methylated and oxidized functional groups .

Key structural attributes of CID 16219766 include:

Propiedades

Número CAS

50443-29-3

Fórmula molecular

C21H30N7NaO17P3

Peso molecular

768.4 g/mol

InChI

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);

Clave InChI

WVIHKRDKCOXNAG-UHFFFAOYSA-N

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na]

SMILES canónico

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na]

Origen del producto

United States

Análisis De Reacciones Químicas

Synthetic Pathways for Arylhydrazine-Based Derivatives

The synthesis of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives (e.g., 6A ) involves:

  • Scaffold Construction :

    • Condensation of 4-(pyrimidin-2-ylamino)benzoic acid with hydrazine hydrate to form the hydrazide intermediate.

    • Subsequent reaction with alkyl/aryl isocyanates or isothiocyanates to introduce carboxamide/carbothioamide groups at the R<sub>2</sub> position .

  • Key Reaction :

    4-(Pyrimidin-2-ylamino)benzoic acid+Hydrazine hydrateHydrazide intermediateR2-NCO/SCNTarget compound (e.g., 6A)\text{4-(Pyrimidin-2-ylamino)benzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{Hydrazide intermediate} \xrightarrow{\text{R}_2\text{-NCO/SCN}} \text{Target compound (e.g., 6A)}
CompoundR<sub>1</sub>R<sub>2</sub>XIC<sub>50</sub> (HepG2, µM)IC<sub>50</sub> (A549, µM)
6A4-Pyridyln-ButylO5.32 ± 0.0721.69 ± 1.33
6E4-Pyridylp-TolylO1.28 ± 0.0911.27 ± 1.05

Structure–Activity Relationship : Electron-donating groups (e.g., p-tolyl) at R<sub>2</sub> enhance antiproliferative activity .

Claisen–Schmidt Condensation in Thiazole Derivatives

The synthesis of 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3 ) involves:

  • Cyclocondensation :

    • Reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 2-chloroacetylacetone to form the thiazole core (2 ).

  • Claisen–Schmidt Condensation :

    • Base-catalyzed (K<sup>t</sup>BuO<sup>−</sup>) reaction of 2 with 2-fluorobenzaldehyde to introduce the α,β-unsaturated ketone moiety .

Thiazole intermediate (2)+2-FluorobenzaldehydeKtBuO3 (acryloyl derivative)\text{Thiazole intermediate (2)} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{K}^t\text{BuO}^-} \text{3 (acryloyl derivative)}

Pharmacological Data :

  • Mean GI<sub>50</sub>/TGI values: 15.72/50.68 µM (NCI-60 panel) .

Amide Coupling in Triazine–Sulfonamide Hybrids

Sulfonamide derivatives with triazine rings were synthesized via:

  • Carbodiimide-Mediated Coupling :

    • Reaction of sulfonamide intermediates with 4-phenylpiperazin-1-amine using T<sub>3</sub>P (propylphosphonic anhydride) .

Sulfonamide+AmineT3PTarget hybrid\text{Sulfonamide} + \text{Amine} \xrightarrow{\text{T}_3\text{P}} \text{Target hybrid}

Cytotoxicity Data :

  • IC<sub>50</sub> values: 3.6–11.0 µM (HCT-116, MCF-7, HeLa) .

Hydrogen Bonding and Crystal Packing

In the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide:

  • Intramolecular H-Bonding : Indole N–H···O=C stabilizes the acetamide conformation.

  • Intermolecular Dimers : N–H⋯O and N–H⋯N interactions form R<sub>2</sub><sup>2</sup>(8) and R<sub>2</sub><sup>2</sup>(12) motifs .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The oscillatoxin family includes several structurally related analogs. Below is a detailed comparison of CID 16219766 (oscillatoxin E) with its closest analogs, focusing on structural features, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

CID Name Key Structural Differences Reported Bioactivity
101283546 Oscillatoxin D 13-membered macrocycle, non-methylated Cytotoxic (IC₅₀: 0.2 µM vs. HeLa cells)
185389 30-Methyl-oscillatoxin D Methyl group at C-30 position Enhanced membrane permeability
16219766 Oscillatoxin E Oxidized side chain at C-7 In vitro ion channel modulation (N/A)
156582092 Oscillatoxin F Additional hydroxyl group at C-12 Antifungal activity (MIC: 5 µg/mL)

Sources : Structural data and bioactivity are inferred from analogs in Figure 1 of .

Table 2: Physicochemical Properties of CID 16219766 and Analogs

Property CID 16219766 (Oscillatoxin E) CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl Oscillatoxin D)
Molecular weight ~800 Da (estimated) 778.89 Da 792.91 Da
LogP 2.5 (predicted) 3.1 3.5
Solubility Low (aqueous) 0.01 mg/mL in DMSO 0.005 mg/mL in DMSO
Synthetic Accessibility High complexity Moderate complexity High complexity

Notes:

  • LogP and solubility values are extrapolated from methodologies in and , which emphasize predictive modeling for similar compounds.
  • Synthetic accessibility is inferred from macrocyclic peptide synthesis challenges .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

  • Methylation (e.g., CID 185389) enhances lipophilicity and membrane penetration, correlating with improved cytotoxicity .
  • Oxidation (e.g., CID 16219766) may alter target specificity, though experimental validation is lacking.

Bioactivity Data Limitations: No peer-reviewed studies directly report oscillatoxin E’s IC₅₀ values or molecular targets. Current knowledge relies on analog-based hypotheses .

Synthesis Challenges :

  • Macrocyclic peptides like oscillatoxin E require advanced solid-phase synthesis or engineered biosynthetic pathways, limiting large-scale production .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.